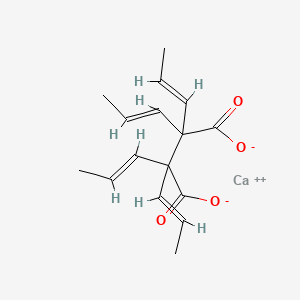
Calcium (tetrapropenyl)succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium (tetrapropenyl)succinate is a heterocyclic organic compound with the molecular formula C16H20CaO4 and a molecular weight of 316.4056 g/mol . It is known for its unique structure, which includes a calcium ion coordinated to a tetrapropenyl-substituted succinate ligand. This compound is primarily used in experimental and research settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of calcium (tetrapropenyl)succinate typically involves the reaction of tetrapropenyl succinic acid with a calcium salt, such as calcium chloride, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through precipitation and filtration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality. The final product is often purified using techniques such as recrystallization or ion-exchange chromatography .
化学反应分析
Types of Reactions: Calcium (tetrapropenyl)succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield simpler calcium salts or free succinic acid.
Substitution: The tetrapropenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield calcium oxide, while reduction can produce succinic acid .
科学研究应用
Calcium (tetrapropenyl)succinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly in calcium signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in bone health and calcium supplementation.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of calcium (tetrapropenyl)succinate involves its interaction with calcium-binding proteins and enzymes. The compound can modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmission, and cell division. The tetrapropenyl groups may also influence the compound’s binding affinity and specificity for different molecular targets .
相似化合物的比较
- Calcium succinate
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Comparison: Calcium (tetrapropenyl)succinate is unique due to its tetrapropenyl substitution, which imparts distinct chemical properties and reactivity compared to other calcium salts. For instance, calcium gluconate and calcium lactate are more commonly used for dietary supplementation, while this compound is primarily utilized in research and industrial applications .
属性
CAS 编号 |
94086-59-6 |
|---|---|
分子式 |
C16H20CaO4 |
分子量 |
316.40 g/mol |
IUPAC 名称 |
calcium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate |
InChI |
InChI=1S/C16H22O4.Ca/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+; |
InChI 键 |
MREFIUWWWJGVMD-HPDMOCHCSA-L |
手性 SMILES |
C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Ca+2] |
规范 SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















